molecular formula C25H17Cl2NO3 B12465415 2-(4-Methylphenyl)-2-oxoethyl 8-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate

2-(4-Methylphenyl)-2-oxoethyl 8-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate

Cat. No.: B12465415
M. Wt: 450.3 g/mol
InChI Key: VODXXIVVPCGKOT-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)-2-oxoethyl 8-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenyl)-2-oxoethyl 8-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the chloro groups: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.

    Esterification: The carboxylic acid group can be esterified using reagents like oxalyl chloride followed by reaction with the appropriate alcohol.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinoline N-oxides.

    Reduction: Reduction reactions might target the carbonyl group, converting it to an alcohol.

    Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

2-(4-Methylphenyl)-2-oxoethyl 8-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate may have applications in:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe in biological assays.

    Medicine: Possible development as a pharmaceutical agent due to its quinoline core.

    Industry: Use in the production of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an antimicrobial agent, it might inhibit bacterial DNA gyrase or topoisomerase IV. If it has anticancer properties, it might interfere with cell division or induce apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: An antimalarial drug with a similar quinoline core.

    Quinoline-4-carboxylic acid derivatives: Known for their antimicrobial and anticancer activities.

Uniqueness

2-(4-Methylphenyl)-2-oxoethyl 8-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate is unique due to its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to other quinoline derivatives.

Properties

Molecular Formula

C25H17Cl2NO3

Molecular Weight

450.3 g/mol

IUPAC Name

[2-(4-methylphenyl)-2-oxoethyl] 8-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate

InChI

InChI=1S/C25H17Cl2NO3/c1-15-5-7-17(8-6-15)23(29)14-31-25(30)20-13-22(16-9-11-18(26)12-10-16)28-24-19(20)3-2-4-21(24)27/h2-13H,14H2,1H3

InChI Key

VODXXIVVPCGKOT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=NC3=C2C=CC=C3Cl)C4=CC=C(C=C4)Cl

Origin of Product

United States

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